molecular formula C₂₀H₂₀O₉ B1140787 cis-Resveratrol 3-O-glucuronide CAS No. 387372-23-8

cis-Resveratrol 3-O-glucuronide

Cat. No. B1140787
CAS RN: 387372-23-8
M. Wt: 404.37
InChI Key:
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Description

“Cis-Resveratrol 3-O-glucuronide” is a stilbenol that is cis-resveratrol attached to a β-D-glucopyranosiduronic acid residue at position 3 via a glycosidic linkage . It has a molecular formula of C20H20O9 .


Synthesis Analysis

The synthesis of “cis-Resveratrol 3-O-glucuronide” involves the metabolism of cis-resveratrol (cRes) in an intestinal epithelial model using Caco-2 cell lines . The main metabolite of both cis- and trans-resveratrol observed as a result of colon microbial metabolism is dihydroresveratrol (dhRes), which is metabolized almost completely, with only traces of the unchanged molecule being found . A glucuronide conjugate was identified as the major metabolite of cRes and dhRes .


Molecular Structure Analysis

“Cis-Resveratrol 3-O-glucuronide” is a stilbenol that is cis-resveratrol attached to a β-D-glucopyranosiduronic acid residue at position 3 via a glycosidic linkage .


Chemical Reactions Analysis

The metabolism of cis-resveratrol (cRes) in an intestinal epithelial model using Caco-2 cell lines results in the formation of "cis-Resveratrol 3-O-glucuronide" . The majority of trans-resveratrol (tRes) was transported unchanged through the Caco-2 cells, while cRes was mostly metabolized .


Physical And Chemical Properties Analysis

“Cis-Resveratrol 3-O-glucuronide” has a molecular formula of C20H20O9 . The stability of the glucuronides in aqueous solution shows remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

Scientific Research Applications

Enhancement of Bioavailability

The bioavailability of nutraceuticals like resveratrol is a significant concern due to their poor absorption and rapid metabolism in the human body. “cis-Resveratrol 3-O-glucuronide” has been studied for its potential to enhance the bioavailability of resveratrol. Novel drug delivery systems and bioenhancers are being researched to improve the absorption rates of stilbenoids, which could revolutionize the use of resveratrol in dietary supplements and as part of treatment strategies for various diseases .

Anti-Inflammatory Applications

Stilbenoids, including “cis-Resveratrol 3-O-glucuronide,” exhibit anti-inflammatory properties. These compounds can be used in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders .

Anticancer Effects

Research has indicated that “cis-Resveratrol 3-O-glucuronide” may have anticancer effects. It could potentially be used as part of a treatment strategy for various types of cancers by inducing apoptosis in cancer cells and inhibiting tumor growth and metastasis. The compound’s ability to affect cancer cell metabolism and signaling pathways makes it a promising candidate for further research in oncology .

Cardiovascular Health

The metabolites of resveratrol, including “cis-Resveratrol 3-O-glucuronide,” have been associated with cardiovascular benefits. They may improve heart health by reducing inflammation, preventing the oxidation of LDL cholesterol, and enhancing endothelial function. This could lead to applications in preventing and treating atherosclerosis and other cardiovascular conditions .

Neuroprotection

There is growing interest in the neuroprotective properties of “cis-Resveratrol 3-O-glucuronide.” It may protect neurons from damage caused by oxidative stress and inflammation, which are contributing factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound could be used to develop treatments that slow down the progression of these diseases .

Metabolic Syndrome and Diabetes Management

“cis-Resveratrol 3-O-glucuronide” has shown promise in managing metabolic syndrome and diabetes. It may improve insulin sensitivity, reduce blood glucose levels, and have a positive impact on blood pressure. These effects could make it a valuable component in the treatment of type 2 diabetes and non-alcoholic fatty liver disease .

Mechanism of Action

“Cis-Resveratrol 3-O-glucuronide” is a metabolite of cis-resveratrol (cRes). Both isomers of resveratrol bind to human tyrosyl-tRNA synthetase (TyrRS), but only the cis-isomer evokes a unique structural change at the active site to promote its interaction with poly-ADP-ribose polymerase 1 (PARP1), a major determinant of cellular NAD±dependent stress response .

Future Directions

The metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value . Studies in Alzheimer’s patients and in mucopolysaccharidosis type 1 (MPS 1) are currently in development to test the effect this improved bioavailability has on those patient populations .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSAYEBSTMCFKY-BMPGWQKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009344
Record name Cis-Resveratrol 3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Resveratrol 3-O-glucuronide

CAS RN

387372-23-8
Record name Cis-Resveratrol 3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How is cis-Resveratrol 3-O-glucuronide formed in the body, and what is its significance in resveratrol metabolism?

A1: cis-Resveratrol 3-O-glucuronide is a metabolite of resveratrol, a polyphenol found in grapes and red wine. It is formed through glucuronidation, a major metabolic pathway in the body where a glucuronic acid molecule is attached to a substrate, often making it more water-soluble and facilitating excretion. [, ] This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT1A9, which show activity towards cis-resveratrol. [] Understanding the formation and kinetics of cis-Resveratrol 3-O-glucuronide is important for determining the overall bioavailability and potential health benefits of resveratrol.

Q2: Can cis-Resveratrol 3-O-glucuronide be found in the bloodstream after consuming red wine?

A2: Yes, research has identified cis-Resveratrol 3-O-glucuronide in human low-density lipoprotein (LDL) after moderate red wine consumption. [] This suggests that following ingestion and metabolism, resveratrol metabolites, including cis-Resveratrol 3-O-glucuronide, can be incorporated into LDL particles. This finding is significant as it indicates that these metabolites may be transported throughout the body and potentially exert antioxidant effects on LDL, contributing to the cardiovascular benefits associated with moderate red wine consumption.

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